molecular formula C10H11N3O B13252770 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B13252770
M. Wt: 189.21 g/mol
InChI Key: XODMUTLBXNCQMY-UHFFFAOYSA-N
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Description

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a phenol group. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective. Additionally, the use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methylpyrazole
  • 3-Amino-5-methyl-1H-pyrazole
  • 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol is unique due to the presence of both an amino group and a phenol group on the pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(4-amino-3-methylpyrazol-1-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-7-10(11)6-13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,11H2,1H3

InChI Key

XODMUTLBXNCQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2=CC=C(C=C2)O

Origin of Product

United States

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